Me-Tet-PEG2-NHS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H28N6O7 |

|---|---|

Molecular Weight |

500.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]butanoate |

InChI |

InChI=1S/C23H28N6O7/c1-16-25-27-23(28-26-16)18-6-4-17(5-7-18)15-24-19(30)10-12-35-14-13-34-11-2-3-22(33)36-29-20(31)8-9-21(29)32/h4-7H,2-3,8-15H2,1H3,(H,24,30) |

InChI Key |

OEEQATCXRQNWEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCCC(=O)ON3C(=O)CCC3=O |

Origin of Product |

United States |

Foundational & Exploratory

Me-Tet-PEG2-NHS: A Technical Guide to a Versatile Bioconjugation Linker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Me-Tet-PEG2-NHS, a heterobifunctional crosslinker integral to advancements in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs). This document details the core characteristics of the molecule, provides structured data for easy reference, and outlines experimental protocols for its use.

Core Chemical Properties and Structure

This compound is a versatile linker molecule featuring two key reactive functionalities: a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester. The molecule's structure is built around a short polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and provides spatial separation between conjugated molecules.

The methyltetrazine moiety enables rapid and highly specific bioorthogonal ligation with trans-cyclooctene (B1233481) (TCO) functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is known for its exceptional kinetics and biocompatibility, proceeding efficiently under mild, aqueous conditions without the need for a catalyst[1][2].

The NHS ester group provides a means for covalent attachment to primary amines (-NH2), which are readily available on biomolecules such as the side chains of lysine (B10760008) residues in proteins and antibodies[3][4]. This reaction forms a stable amide bond.

The incorporation of a PEG2 spacer offers several advantages, including increased hydrophilicity of the linker and the resulting conjugate, which can help to mitigate aggregation and improve pharmacokinetic properties[1].

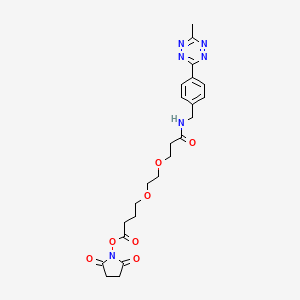

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C23H28N6O7 | [5] |

| Molecular Weight | 500.50 g/mol | [5] |

| Purity | ≥95% | N/A |

| Appearance | Crystalline solid | N/A |

| Solubility | Soluble in DMSO, DMF | [4] |

| Storage Conditions | -20°C, desiccated | [6] |

Reactivity and Stability

| Parameter | Description | Reference |

| Tetrazine Reactivity | Reacts with trans-cyclooctene (TCO) via IEDDA cycloaddition. This reaction is very fast, with second-order rate constants in the range of 10^3 to 10^6 M⁻¹s⁻¹. | [2] |

| NHS Ester Reactivity | Reacts with primary amines at pH 7-9 to form stable amide bonds. | [1] |

| Stability | The NHS ester is susceptible to hydrolysis in aqueous solutions, particularly at higher pH. Stock solutions should be prepared fresh in anhydrous solvents. The tetrazine moiety is generally stable under typical bioconjugation conditions. | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow.

Materials and Reagents

-

This compound

-

Protein or other amine-containing biomolecule

-

TCO-functionalized molecule

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction tubes

Protocol for Labeling a Protein with this compound

This protocol describes the modification of a protein with this compound to introduce the methyltetrazine functionality.

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.

-

Prepare the protein solution in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically depending on the protein and the desired degree of labeling.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours on ice.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted this compound and the NHS byproduct using a desalting column equilibrated with PBS.

-

Collect the protein-containing fractions. The protein is now functionalized with methyltetrazine and ready for the subsequent click reaction.

-

Protocol for the IEDDA Click Reaction

This protocol describes the reaction between the methyltetrazine-labeled protein and a TCO-functionalized molecule.

-

Reaction Setup:

-

Combine the methyltetrazine-labeled protein and the TCO-functionalized molecule in a reaction tube. A 1.5- to 5-fold molar excess of the TCO-containing molecule over the tetrazine-labeled protein is recommended to ensure complete reaction.

-

The reaction can be performed in a variety of biocompatible buffers, such as PBS.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically complete within this timeframe due to the fast kinetics of the IEDDA reaction.

-

-

Purification of the Final Conjugate (if necessary):

-

If the TCO-functionalized molecule was used in excess, it may be necessary to purify the final conjugate. This can be achieved using size-exclusion chromatography (SEC) or other appropriate purification methods depending on the properties of the conjugate.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for a two-step bioconjugation process using this compound.

Caption: A two-step bioconjugation workflow.

References

An In-depth Technical Guide to Me-Tet-PEG2-NHS in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG2-NHS is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and targeted imaging agents. This linker is comprised of three key components: a methyl-tetrazine (Me-Tet) moiety, a two-unit polyethylene (B3416737) glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique architecture enables a versatile, two-step conjugation strategy that combines the reliability of amine-reactive chemistry with the speed and specificity of bioorthogonal "click" chemistry.

The NHS ester facilitates the covalent attachment of the linker to biomolecules containing primary amines, such as the lysine (B10760008) residues on antibodies, forming a stable amide bond. The PEG2 spacer is a short, hydrophilic chain that can enhance the solubility and reduce the aggregation of the resulting conjugate.[1][2] The methyl-tetrazine group serves as a bioorthogonal handle, ready to react with a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][3] This reaction is exceptionally fast and proceeds with high selectivity in aqueous environments, making it ideal for in vivo applications.[4][5]

This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and quantitative data to inform experimental design.

Core Principles of this compound Chemistry

The utility of this compound lies in its ability to facilitate a two-stage bioconjugation process. This is particularly advantageous in scenarios such as pretargeted imaging and ADC development, where separating the targeting and payload delivery steps can significantly improve efficacy and reduce off-target toxicity.[6][7]

Step 1: NHS Ester-Amine Coupling

The initial step involves the reaction of the NHS ester moiety of this compound with primary amines on a biomolecule, typically an antibody. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.[8] This reaction is highly dependent on pH, with optimal conditions typically between pH 8.0 and 8.5 to ensure the amine is deprotonated and thus more nucleophilic.[9]

Step 2: Tetrazine-TCO Bioorthogonal Ligation

Once the biomolecule is functionalized with the methyl-tetrazine group, it can be selectively reacted with a molecule bearing a TCO group. This iEDDA reaction is characterized by its extremely rapid kinetics and high specificity, proceeding efficiently even at low concentrations in complex biological media without the need for a catalyst.[10][11] The reaction results in the formation of a stable dihydropyridazine (B8628806) linkage and the release of nitrogen gas.[4]

Quantitative Data

The efficiency and outcome of bioconjugation reactions with this compound are influenced by several factors. The following tables summarize key quantitative data related to the two reactive moieties of this linker. It is important to note that specific reaction kinetics and efficiencies can vary depending on the specific biomolecule, reaction conditions, and the nature of the TCO-containing partner.

Table 1: Stability of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

| 8.0 | 25 | ~80 minutes |

| 8.5 | 25 | ~20 minutes |

| 9.0 | 25 | ~10 minutes |

Data is representative for NHS esters and highlights the competing hydrolysis reaction.[8][9][12][13][14]

Table 2: Reaction Kinetics of Tetrazine-TCO Ligation

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |

| 3,6-di(2-pyridyl)-s-tetrazine | TCO | ~2000 | 9:1 Methanol/Water |

| Methyl-substituted Tetrazine | TCO | Generally fast, but slower than H-substituted | Aqueous buffers |

| Hydrogen-substituted Tetrazine | TCO | Up to 30,000 (can be >10-fold faster than methyl-substituted) | Aqueous buffers |

Reaction rates are highly dependent on the specific structure of the tetrazine and TCO derivatives.[4][5][15]

Table 3: Typical Parameters for Antibody Conjugation

| Parameter | Recommended Range or Value | Notes |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[9][16] |

| Molar Excess of this compound | 5 to 20-fold | The optimal ratio needs to be determined empirically to achieve the desired drug-to-antibody ratio (DAR).[16] |

| Reaction pH (NHS ester coupling) | 8.0 - 8.5 | A compromise between amine reactivity and NHS ester hydrolysis.[9] |

| Reaction Buffer (NHS ester coupling) | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction.[8] |

| Reaction Time (NHS ester coupling) | 1 - 4 hours at room temperature, or overnight at 4°C | Longer incubation at lower temperatures can sometimes improve yields and reduce protein degradation.[8] |

| Quenching Reagent | 1 M Tris-HCl or Glycine (final concentration 20-50 mM) | To stop the reaction by consuming unreacted NHS ester.[12] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioconjugation strategy to generate an antibody-drug conjugate (ADC). Optimization will be required for specific antibodies and drug-TCO constructs.

Protocol 1: Modification of an Antibody with this compound

1. Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., desalting column, size-exclusion chromatography)

2. Procedure:

-

Antibody Preparation:

-

This compound Stock Solution Preparation:

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve a 10- to 20-fold molar excess relative to the antibody.

-

While gently stirring the antibody solution, add the calculated volume of the this compound stock solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[16]

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[16]

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Tetrazine-Modified Antibody:

-

Remove excess, unreacted this compound and quenching reagent using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the concentration of the purified tetrazine-modified antibody using a protein concentration assay (e.g., BCA) or by measuring absorbance at 280 nm.

-

The average number of tetrazine molecules per antibody (degree of labeling) can be determined by mass spectrometry.[18]

-

Protocol 2: Ligation of TCO-Modified Payload to Tetrazine-Modified Antibody

1. Materials:

-

Purified tetrazine-modified antibody

-

TCO-modified payload (e.g., drug, fluorophore)

-

Reaction Buffer: PBS, pH 7.4

2. Procedure:

-

Reaction Setup:

-

In a suitable reaction vessel, combine the tetrazine-modified antibody with a 1.5 to 3-fold molar excess of the TCO-modified payload in the reaction buffer.

-

-

Ligation Reaction:

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification of the Final Conjugate (e.g., ADC):

-

Characterization:

-

Determine the final concentration of the purified conjugate.

-

The drug-to-antibody ratio (DAR) can be determined using HIC-HPLC or mass spectrometry.[19][20][21] HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug, allowing for the quantification of different drug-loaded species.[21]

-

Visualizations

Logical Relationship of this compound Components

Caption: Functional components of the this compound linker.

Experimental Workflow for ADC Synthesis

Caption: Two-step workflow for ADC synthesis.

Signaling Pathway for Pretargeted Imaging

Caption: Workflow for pretargeted in vivo imaging.

Conclusion

This compound offers a robust and efficient platform for the bioconjugation of proteins and other biomolecules. Its dual-reactive nature allows for a controlled, two-step process that leverages the strengths of both amine-reactive chemistry and bioorthogonal tetrazine ligation. This approach provides researchers with a high degree of control over the conjugation process, enabling the development of sophisticated bioconjugates such as ADCs with defined drug-to-antibody ratios and advanced pretargeted imaging systems with improved target-to-background signals. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, researchers can effectively implement this compound in their drug development and molecular imaging workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetrazine-PEG5-NHS ester = 95 1682653-80-0 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 15. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. furthlab.xyz [furthlab.xyz]

- 18. researchgate.net [researchgate.net]

- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to Me-Tet-PEG2-NHS: Applications and Protocols in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Me-Tet-PEG2-NHS is a heterobifunctional linker that has become an invaluable tool in molecular biology and drug development. It leverages the power of bioorthogonal chemistry to facilitate the precise and efficient conjugation of biomolecules. This guide provides an in-depth overview of its core functionalities, quantitative data, and detailed experimental protocols for its application.

The structure of this compound consists of three key components:

-

Methyl-Tetrazine (Me-Tet) : A highly reactive diene that participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry".

-

PEG2 : A short, hydrophilic diethylene glycol spacer that enhances solubility and reduces steric hindrance during conjugation.

-

NHS Ester (N-Hydroxysuccinimide ester) : An amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[1][][3]

This unique combination allows for a two-step bioconjugation strategy: first, the stable attachment of the linker to a protein or other amine-containing molecule via the NHS ester, followed by a rapid and highly specific "click" reaction of the tetrazine group with a trans-cyclooctene (B1233481) (TCO) tagged molecule.[4][5]

Core Mechanisms of Action

The utility of this compound is rooted in two distinct chemical reactions: the NHS ester acylation and the tetrazine-TCO ligation.

1. NHS Ester Reaction with Primary Amines The NHS ester is a popular amine-reactive functional group used for protein modification.[1] In buffers with a pH of 7-9, the primary amino group (-NH₂) found on lysine residues or the N-terminus of a polypeptide acts as a nucleophile, attacking the carbonyl of the NHS ester.[1][3][6] This reaction results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[6][7] This initial step is crucial for functionalizing the biomolecule of interest with the tetrazine moiety.

2. Tetrazine-TCO Ligation The cornerstone of this technology is the bioorthogonal reaction between tetrazine and trans-cyclooctene (TCO). This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is the fastest bioorthogonal reaction reported, characterized by exceptional kinetics and high specificity.[5][8] The reaction is biocompatible, requiring no catalyst, and proceeds rapidly in aqueous media, even at low reactant concentrations.[8][9] The ligation is an irreversible process that forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the only byproduct.[8]

Quantitative Data Summary

The efficiency and conditions of the two-step conjugation process are summarized below.

Table 1: Reaction Conditions for NHS Ester Labeling

| Parameter | Value | Notes | Source |

|---|---|---|---|

| Reaction pH | 7.0 - 9.0 | Optimal efficiency is typically between pH 8.3-8.5. | [1][3][9] |

| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES) | Buffers like Tris or glycine (B1666218) contain primary amines and will compete with the reaction. | [9][10] |

| Reaction Temperature | 4°C or Room Temperature (25°C) | Lower temperatures may require longer incubation times. | [9][11] |

| Incubation Time | 30 - 60 minutes | Can be extended to 2 hours, especially when reacting on ice. | [9][11] |

| Solvent for Stock | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive and hydrolyze in aqueous solutions. |[9][10] |

Table 2: Quantitative Data for Tetrazine-TCO Ligation

| Parameter | Value | Notes | Source |

|---|---|---|---|

| Second-Order Rate Constant (k) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | This is among the fastest bioorthogonal reactions. Rate can be up to 1000 M⁻¹s⁻¹ for ATTO-tetrazines with TCO. | [8][9][12] |

| Reaction pH | 6.0 - 9.0 | The reaction is highly efficient within a broad physiological pH range. | [8][9] |

| Reaction Temperature | Room Temperature (25°C) | Can also be performed at 4°C or 37°C depending on the application. | [9][12] |

| Incubation Time | 30 minutes - 2 hours | Reaction progress can be monitored by the disappearance of the tetrazine absorbance peak (510-550 nm). | [8][9] |

| Byproduct | Nitrogen Gas (N₂) | The reaction is clean, with N₂ as the only side product. | [8] |

| Stability | High | The resulting dihydropyridazine bond is stable under physiological conditions. |[8] |

Experimental Protocols

The following section provides detailed methodologies for a typical two-step conjugation experiment using this compound.

Protocol 1: Labeling a Protein with this compound

This protocol describes the modification of a protein with available primary amines.

-

Buffer Preparation : Exchange the protein into an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 8.0-8.5.[9] If the initial buffer contains Tris or glycine, removal is mandatory. Protein concentration should typically be 1-10 mg/mL.[9]

-

Reagent Preparation : Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[13] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[10]

-

Labeling Reaction : Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[13][14] Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to prevent protein denaturation.[10]

-

Incubation : Incubate the reaction mixture for 60 minutes at room temperature or 2 hours on ice, with gentle mixing.[9][11]

-

Quenching (Optional) : To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 5-10 minutes.[9]

-

Purification : Remove the excess, unreacted this compound reagent using a spin desalting column or dialysis, exchanging the buffer to a desired storage buffer (e.g., PBS pH 7.4).[8][9][13]

Protocol 2: Tetrazine-TCO Ligation

This protocol describes the "click" reaction between the newly formed tetrazine-labeled protein and a TCO-functionalized molecule.

-

Reactant Preparation : The tetrazine-labeled protein should be in a suitable reaction buffer (e.g., PBS, pH 7.4). The TCO-functionalized molecule (e.g., a TCO-dye, TCO-drug) is typically dissolved in a compatible solvent.

-

Ligation Reaction : Mix the tetrazine-labeled protein with the TCO-functionalized molecule. A 1:1 molar ratio is often sufficient, though a slight excess (1.05-1.5 molar equivalents) of one component can be used to drive the reaction to completion.[9]

-

Incubation : Incubate the mixture for 1 to 2 hours at room temperature with gentle rotation.[8][9] For applications involving live cells, incubation can be done at 37°C for 15-30 minutes.[12][13]

-

Monitoring (Optional) : The reaction can be monitored by following the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance between 510 and 550 nm.[8]

-

Final Purification : If necessary, the final conjugate can be purified from any unreacted components using an appropriate method such as size-exclusion chromatography (SEC).[9]

-

Storage : Store the final conjugate at 4°C or as appropriate for the specific biomolecule.[9]

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. precisepeg.com [precisepeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. glenresearch.com [glenresearch.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 12. atto-tec.com [atto-tec.com]

- 13. benchchem.com [benchchem.com]

- 14. confluore.com [confluore.com]

A Technical Guide to Me-Tet-PEG2-NHS for Inverse Electron Demand Diels-Alder (IEDDA) Reactions

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction has become a cornerstone of bioorthogonal chemistry, enabling the precise and efficient ligation of molecules in complex biological systems.[1][2] Among the reagents facilitating this powerful chemistry, Me-Tet-PEG2-NHS ester has emerged as a valuable tool for conjugating molecules to primary amines. This technical guide provides an in-depth exploration of the core principles of the this compound-mediated IEDDA reaction, detailed experimental protocols, and a summary of key quantitative data to empower researchers in its application.

Core Principles

The this compound reagent is a heterobifunctional linker designed for a two-step conjugation strategy. It comprises three key components:

-

Methyltetrazine (Me-Tet): An electron-deficient diene that is highly reactive in IEDDA reactions.[3][4][5]

-

PEG2 Spacer: A short polyethylene (B3416737) glycol linker that enhances water solubility and can reduce steric hindrance during conjugation.[6][7]

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[8]

The overall process involves two distinct chemical reactions:

-

NHS Ester-Amine Coupling: The NHS ester of the this compound reagent reacts with a primary amine on a target molecule (e.g., a protein, antibody, or amine-modified surface) to form a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5).[9][10]

-

Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition: The methyltetrazine moiety, now attached to the target molecule, serves as the electron-poor diene. It rapidly and specifically reacts with an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO), to form a stable dihydropyridazine (B8628806) linkage.[4][11][12] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in biological media without interfering with native cellular processes.[4][13][14]

The driving force of the IEDDA reaction is the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine diene.[1][15][16] The reaction is further propelled by the release of nitrogen gas (N2) in a subsequent retro-Diels-Alder step, which makes the reaction irreversible.[11][12]

Quantitative Data

The kinetics of the IEDDA reaction are a key advantage, with second-order rate constants (k) often being exceptionally high. The specific rate is dependent on the tetrazine and dienophile pairing, as well as reaction conditions like solvent and temperature.[17]

| Diene | Dienophile | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Notes |

| Methyl-substituted tetrazines | trans-cyclooctene (TCO) | ~1,000 | General value for this class of reaction.[18] |

| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | up to 30,000 | Demonstrates the influence of tetrazine substituents on reaction rate.[18] |

| Dipyridal tetrazine | trans-cyclooctene (TCO) | 2,000 (±400) | |

| General Tetrazines | trans-cyclooctene (TCO) | 1 - 1 x 10⁶ | Broad range reported for various tetrazine-TCO pairs.[12][18] |

| Tetrazines | Norbornene | 2 | Slower than with TCO, but still effective.[19] |

| Reaction Parameter | Value/Condition | Notes |

| NHS Ester Reaction pH | 7.2 - 9.0 | Optimal for reaction with primary amines.[9][18] Hydrolysis of the NHS ester increases at higher pH.[9] |

| IEDDA Reaction pH | 6.0 - 9.0 | The IEDDA reaction itself is tolerant of a wide pH range.[12][18] |

| NHS Ester Reaction Temperature | 4°C - Room Temperature | Lower temperatures can be used to slow hydrolysis and control the reaction.[9][18] |

| IEDDA Reaction Temperature | 4°C, 25°C, or 37°C | Reaction is rapid even at low temperatures.[18] |

| NHS Ester Reaction Time | 30 minutes - 4 hours | Dependent on concentration and temperature.[9] |

| IEDDA Reaction Time | 10 minutes - 2 hours | Typically very fast, often complete within 30-60 minutes.[11][18] |

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol describes the labeling of a protein containing primary amines (e.g., lysine residues) with the methyltetrazine moiety.

Materials:

-

Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

-

Spin desalting columns for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer. If the storage buffer contains primary amines, exchange it for PBS using a spin desalting column.

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Reaction Setup:

-

To your protein solution, add a small volume of 1 M NaHCO₃ to adjust the pH to 8.3-8.5.[8] For example, add 5 µL of 1 M NaHCO₃ to 100 µg of protein in 100 µL of PBS.[12][18]

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[20] The optimal ratio may need to be determined empirically.

-

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[18] Gentle mixing during incubation is recommended.

-

Purification: Remove the unreacted this compound and the NHS byproduct using a spin desalting column equilibrated with the desired storage buffer.

-

Characterization: The successful labeling of the protein with the tetrazine can be confirmed by mass spectrometry (increase in molecular weight) or by monitoring the disappearance of the tetrazine's characteristic UV-Vis absorbance between 510 and 550 nm upon reaction with a dienophile.[12][18]

Protocol 2: IEDDA Ligation of a Tetrazine-Labeled Protein with a TCO-Containing Molecule

This protocol outlines the reaction between the newly synthesized tetrazine-labeled protein and a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

-

Tetrazine-labeled protein (from Protocol 1)

-

TCO-functionalized molecule (e.g., a fluorescent probe, a small molecule drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare solutions of the tetrazine-labeled protein and the TCO-functionalized molecule in the reaction buffer.

-

Reaction Setup: Mix the tetrazine-labeled protein and the TCO-functionalized molecule in a 1:1 to 1:1.5 molar ratio.[18] A slight excess of the TCO-containing molecule can be used to ensure complete consumption of the labeled protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[11] The reaction is often complete in a shorter time frame due to the fast kinetics. The reaction can also be performed at 4°C or 37°C.[18]

-

Analysis and Purification (if necessary): The progress of the reaction can be monitored by the disappearance of the tetrazine's color or by analytical techniques such as SDS-PAGE (for protein conjugates) or LC-MS. If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography or other appropriate methods.[18]

Visualizations

References

- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Methyltetrazine-NHS ester, 1644644-96-1 | BroadPharm [broadpharm.com]

- 6. medium.com [medium.com]

- 7. NHS-PEG2-NHS | CAS:65869-63-8 | Biopharma PEG [biochempeg.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AT [thermofisher.com]

- 10. neb.com [neb.com]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 14. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 15. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 16. Diels-Alder Reaction [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to the Mechanism of Action of Me-Tet-PEG2-NHS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, Me-Tet-PEG2-NHS, detailing its mechanism of action, experimental protocols, and relevant quantitative data. This linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Introduction to this compound

This compound is a chemical linker that enables the covalent attachment of two different molecules. It is composed of three key functional components:

-

Methyl-tetrazine (Me-Tet): A highly reactive diene that participates in bioorthogonal "click chemistry" reactions.

-

Polyethylene glycol (PEG): A short, two-unit PEG spacer (PEG2) that enhances the hydrophilicity of the linker and the resulting conjugate.[1]

-

N-hydroxysuccinimide (NHS) ester: An amine-reactive group that readily forms stable amide bonds with primary amines.[2]

The strategic combination of these components allows for a two-step conjugation process that is both efficient and highly specific.

Core Mechanism of Action

The utility of this compound lies in its dual reactivity, enabling a sequential and controlled conjugation strategy. This process involves two distinct chemical reactions: an amine acylation followed by a bioorthogonal cycloaddition.

Step 1: Amine Acylation via NHS Ester Reaction

The initial step in the conjugation process involves the reaction of the NHS ester moiety with primary amines.[2] These amines are readily available on the surface of proteins, most notably on the side chain of lysine (B10760008) residues and the N-terminus of polypeptide chains.

The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[3] This reaction is typically carried out in a buffer with a pH range of 7.2 to 8.5.[3]

Step 2: Bioorthogonal Tetrazine-TCO Ligation

Following the initial conjugation of the this compound linker to a biomolecule, the tetrazine group is then available for a highly specific and rapid bioorthogonal reaction. This reaction, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition, occurs between the tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[4][5]

This "click chemistry" reaction is characterized by its exceptional speed and selectivity, proceeding efficiently under mild, physiological conditions without the need for a catalyst.[5][6] The reaction is irreversible and forms a stable dihydropyridazine (B8628806) linkage, with the release of nitrogen gas as the only byproduct.[5] The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine and a decrease in absorbance around 520-540 nm.[5][7]

Quantitative Data

The efficiency and kinetics of the two reaction steps are critical for successful bioconjugation. The following tables summarize key quantitative data for the NHS ester reaction and the tetrazine-TCO ligation.

Table 1: NHS Ester Reaction Parameters

| Parameter | Value | Conditions |

| Optimal pH Range | 7.2 - 8.5 | Aqueous buffer (e.g., PBS)[3] |

| Reaction Time | 30 - 60 minutes | Room temperature[8] |

| Reaction Temperature | 4°C or Room Temperature | [3] |

| Half-life of Hydrolysis | ~10 minutes | pH 8.6, 4°C[3] |

Table 2: Tetrazine-TCO Ligation (iEDDA) Kinetics

| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Methyl-tetrazine and TCO | ~1,000[4] |

| Dipyridyl-tetrazine and TCO | 2,000 (±400)[4][6] |

| Hydrogen-substituted tetrazines and TCO | up to 30,000[4] |

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation using this compound. Optimization may be required for specific biomolecules and payloads.

Protocol 1: Labeling a Protein with this compound

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines like Tris, perform a buffer exchange into PBS.

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[9] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[8]

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column to obtain the tetrazine-modified protein.

Protocol 2: Tetrazine-TCO Ligation

Materials:

-

Tetrazine-modified protein (from Protocol 1)

-

TCO-functionalized molecule (e.g., a drug, a fluorescent dye)

-

PBS buffer, pH 7.4

Procedure:

-

Reactant Preparation: Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Ligation Reaction: Add the TCO-functionalized molecule to the solution of the tetrazine-modified protein. A 1.5- to 3-fold molar excess of the TCO-functionalized molecule is often used.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's pink color.

-

Purification: If necessary, purify the final conjugate from excess TCO-functionalized molecule using an appropriate method such as size-exclusion chromatography or dialysis.

Visualizations

The following diagrams illustrate the chemical structures, reaction mechanisms, and experimental workflow associated with this compound.

Caption: Structure of the this compound linker.

Caption: NHS ester reaction with a protein's primary amine.

Caption: Bioorthogonal tetrazine-TCO ligation reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Role of Me-Tet-PEG2-NHS in Bioorthogonal Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl-Tetrazine-PEG2-N-hydroxysuccinimidyl ester (Me-Tet-PEG2-NHS), a key reagent in the field of bioorthogonal click chemistry. We will delve into its mechanism of action, provide quantitative data on its reactivity, and present detailed experimental protocols for its application in bioconjugation, particularly in the context of antibody-drug conjugate (ADC) development and cellular imaging.

Introduction to this compound and Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained alkene, most notably trans-cyclooctene (B1233481) (TCO).[1][2][3] This reaction is renowned for its exceptionally fast reaction kinetics and high specificity, making it an invaluable tool for selectively labeling and conjugating biomolecules in complex biological environments.[2]

This compound is a heterobifunctional linker that leverages this powerful chemistry. It consists of three key components:

-

Methyl-Tetrazine (Me-Tet): The bioorthogonal reactive group that specifically and rapidly reacts with a TCO-modified molecule. The methyl group provides a balance of stability and reactivity.

-

Polyethylene Glycol (PEG) Spacer (PEG2): A two-unit PEG linker that enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance during conjugation.

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that enables the covalent attachment of the Me-Tet-PEG2 moiety to primary amines (e.g., lysine (B10760008) residues) on proteins, peptides, or other biomolecules.

This trifunctional design makes this compound a versatile tool for a two-step bioconjugation strategy. First, a biomolecule of interest is functionalized with the tetrazine group using the NHS ester. Then, this tetrazine-modified biomolecule can be "clicked" to a second molecule bearing a TCO group.

The Tetrazine-TCO Ligation: A Quantitative Perspective

The reaction between tetrazine and TCO is the fastest known bioorthogonal reaction, with second-order rate constants orders of magnitude higher than other click chemistry reactions. This high reaction rate allows for efficient labeling at low concentrations of reactants, which is crucial for in vivo applications and for labeling sensitive biomolecules.

| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Tetrazine-TCO Ligation | up to 1 x 10⁶ | Extremely fast, catalyst-free, highly specific, forms a stable covalent bond. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Copper-free but significantly slower than Tetrazine-TCO ligation. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴ | Fast and efficient but requires a cytotoxic copper catalyst, limiting its in vivo applications. |

Table 1: Comparison of common bioorthogonal click chemistry reactions. The data for the Tetrazine-TCO ligation is representative of the general reaction class to which this compound belongs.

The progress of the tetrazine-TCO ligation can be monitored spectrophotometrically by the disappearance of the characteristic absorbance of the tetrazine moiety between 510 and 550 nm.

Experimental Protocols

Here, we provide detailed protocols for the use of this compound in a typical bioconjugation workflow.

Protein Modification with this compound

This protocol describes the labeling of a protein with this compound via its primary amines.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting columns or dialysis equipment for purification

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the NHS ester reaction.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

-

Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.

-

-

Purification:

-

Remove the unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.

-

-

Storage:

-

Store the tetrazine-modified protein under the same conditions as the unlabeled protein.

-

Tetrazine-TCO Click Reaction

This protocol describes the "click" reaction between the tetrazine-modified protein and a TCO-containing molecule.

Materials:

-

Tetrazine-modified protein

-

TCO-modified molecule

-

Reaction buffer (e.g., PBS, pH 7.2)

Procedure:

-

Reactant Preparation:

-

Prepare the tetrazine-modified protein and the TCO-modified molecule in the reaction buffer.

-

-

Click Reaction:

-

Mix the tetrazine- and TCO-containing molecules in a 1:1 to 1:1.5 molar ratio.

-

Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction is typically complete within this timeframe due to the fast kinetics.

-

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

-

Visualization of Workflows and Pathways

General Workflow for Antibody-Drug Conjugate (ADC) Development

The following diagram illustrates the general workflow for creating an ADC using this compound.

Caption: Workflow for ADC synthesis using this compound.

Bioorthogonal Reaction Mechanism

The core of this technology is the inverse-electron-demand Diels-Alder reaction.

Caption: The inverse-electron-demand Diels-Alder reaction.

Pre-targeted Cellular Imaging Workflow

This diagram illustrates how this compound can be used in a pre-targeting strategy for cellular imaging.

Caption: Pre-targeted cellular imaging workflow.

Applications in Drug Development and Research

The unique properties of the tetrazine-TCO ligation have led to its widespread adoption in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): The high efficiency and specificity of the reaction allow for the precise attachment of potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.

-

Live-Cell and In Vivo Imaging: The bioorthogonality and fast kinetics of the reaction enable the real-time visualization of biological processes in living cells and whole organisms without causing significant perturbation.

-

Cell and Gene Therapy: This chemistry is being explored for tracking and modifying cells for therapeutic purposes.

-

Theranostics: The combination of therapeutic and diagnostic capabilities is facilitated by the ability to conjugate imaging agents and therapeutic molecules to the same targeting moiety.

-

Targeted Drug Delivery: The selective nature of the click reaction allows for the targeted release of drugs at specific sites within the body.

Conclusion

This compound is a powerful and versatile reagent that has significantly advanced the field of bioconjugation. Its ability to facilitate the rapid, specific, and catalyst-free ligation of biomolecules through the tetrazine-TCO click reaction has made it an indispensable tool for researchers and drug developers. The applications of this technology continue to expand, promising further innovations in targeted therapies, diagnostics, and our fundamental understanding of biological systems.

References

An In-Depth Technical Guide to Me-Tet-PEG2-NHS for Protein Labeling

For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation, Me-Tet-PEG2-NHS emerges as a powerful and versatile tool. This guide provides a comprehensive overview of its core principles, practical applications, and detailed protocols to facilitate its effective use in protein labeling for beginners.

Introduction to this compound

This compound is a bifunctional linker that incorporates three key chemical entities: a methyl-tetrazine (Me-Tet) group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination enables a two-step, bioorthogonal labeling strategy, offering high specificity and efficiency in conjugating proteins to a wide range of molecules.

The NHS ester moiety allows for the covalent attachment of the linker to primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, through a stable amide bond. This reaction is most efficient at a pH range of 7-9. The tetrazine group, on the other hand, participates in an exceptionally fast and selective inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) derivative. This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes. The PEG2 spacer enhances the solubility of the molecule in aqueous buffers and reduces potential steric hindrance during the conjugation reactions.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its successful application. The following table summarizes its key characteristics.

| Property | Value |

| Molecular Weight | 500.51 g/mol [1] |

| Chemical Formula | C23H28N6O7[1] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2][3] The hydrophilic PEG spacer increases solubility in aqueous media.[3] |

| Stability | The NHS ester is moisture-sensitive and should be stored in a dry environment, typically at -20°C. Solutions in anhydrous DMSO can be stored at -20°C for short periods. The tetrazine moiety is stable in a variety of buffers (pH 3-8) and organic solvents. |

| Reactivity | The NHS ester reacts with primary amines at pH 7-9 to form a stable amide bond. The tetrazine group reacts with TCO derivatives via a rapid iEDDA reaction. |

Experimental Protocols

This section provides detailed protocols for the two-stage labeling of a protein using this compound.

Stage 1: Labeling of Protein with this compound via NHS Ester Reaction

This protocol outlines the initial conjugation of the this compound linker to the target protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., desalting column or size-exclusion chromatography column)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing buffers like Tris or glycine, as they will compete with the labeling reaction. If necessary, exchange the buffer to PBS or a similar amine-free buffer using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL in the reaction buffer. Higher protein concentrations generally lead to higher labeling efficiency.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of 10- to 20-fold molar excess of the linker to the protein is recommended for protein concentrations of 1-5 mg/mL. More dilute protein solutions may require a higher molar excess.

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the final application involves fluorescence.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Tetrazine-Labeled Protein:

-

Remove the unreacted this compound and byproducts using a desalting column or size-exclusion chromatography.

-

Collect the fractions containing the labeled protein. The protein concentration and degree of labeling (DOL) can be determined using a suitable method (e.g., UV-Vis spectroscopy).

-

Stage 2: Bioorthogonal Ligation of Tetrazine-Labeled Protein with a TCO-Containing Molecule

This protocol describes the "click" reaction between the tetrazine-functionalized protein and a TCO-modified molecule (e.g., a fluorescent dye, biotin, or drug).

Materials:

-

Purified tetrazine-labeled protein from Stage 1

-

TCO-containing molecule of interest (e.g., TCO-dye)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO).

-

In a reaction tube, combine the tetrazine-labeled protein with the TCO-containing molecule. A 1.5- to 5-fold molar excess of the TCO-reagent over the tetrazine-labeled protein is a good starting point.

-

-

Ligation Reaction:

-

Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast.

-

-

Purification of the Final Conjugate:

-

Remove the excess unreacted TCO-containing molecule using a desalting column, size-exclusion chromatography, or dialysis, depending on the properties of the final conjugate.

-

Quantitative Data and Considerations

Achieving the desired degree of labeling (DOL) is critical for the success of subsequent experiments. The following table provides general guidelines for molar excess ratios of NHS esters to protein. However, optimal ratios for this compound should be determined empirically for each specific protein and application.

| Protein Concentration | Recommended Molar Excess of NHS Ester |

| > 5 mg/mL | 5-10 fold |

| 1-5 mg/mL | 10-20 fold |

| < 1 mg/mL | 20-50 fold |

Factors Influencing Labeling Efficiency:

-

pH: The reaction of the NHS ester with primary amines is highly pH-dependent, with an optimal range of 7.2-8.5.

-

Protein Concentration: Higher protein concentrations generally lead to more efficient labeling.

-

Molar Ratio: The ratio of this compound to the protein directly influences the DOL.

-

Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester and should be avoided.

-

Stability of the Reagent: NHS esters are susceptible to hydrolysis. It is crucial to use anhydrous solvents and prepare the stock solution immediately before use.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable for understanding complex biological processes and experimental designs. The following sections provide examples using the DOT language for Graphviz.

Two-Step Protein Labeling Workflow

This diagram illustrates the overall workflow for labeling a protein with this compound and a subsequent TCO-dye.

Investigating the NF-κB Signaling Pathway

Bioorthogonal labeling can be used to track proteins within signaling pathways. This diagram illustrates a conceptual experiment to study the translocation of the NF-κB p65 subunit upon TNF-α stimulation.

This conceptual diagram shows how a labeled p65 subunit can be tracked from its inactive state in the cytoplasm to its translocation into the nucleus and subsequent activation of gene expression upon stimulation of the NF-κB pathway. The labeling of p65 would be achieved using the two-step method described previously, allowing for visualization via a fluorescent TCO-dye.

Conclusion

This compound provides a robust and efficient method for protein labeling, leveraging the specificity of NHS ester chemistry and the rapid, bioorthogonal nature of the tetrazine-TCO ligation. By following the detailed protocols and considering the key quantitative parameters outlined in this guide, even researchers new to bioconjugation can successfully implement this powerful tool in their studies. The ability to precisely attach a wide variety of functionalities to proteins opens up new avenues for investigating complex biological systems, from tracking signaling pathways to developing novel therapeutic and diagnostic agents.

References

Me-Tet-PEG2-NHS: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the product specifications, data, and experimental considerations for Me-Tet-PEG2-NHS, a bifunctional linker instrumental in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Product Specifications

This compound is a chemical linker featuring a methyltetrazine (Me-Tet) group and an N-hydroxysuccinimide (NHS) ester, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a two-step bioconjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on proteins and other biomolecules, while the tetrazine group enables a highly specific and rapid bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO) tagged molecules.

| Property | Specification |

| Molecular Weight | 500.50 g/mol |

| Chemical Formula | C₂₃H₂₈N₆O₇ |

| CAS Number | 2740357-12-2 |

| Purity | >95% (Typically, check Certificate of Analysis) |

| Appearance | Solid or viscous oil |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. |

| Storage Conditions | Store at -20°C for long-term stability. |

Chemical Reactivity and Applications

The utility of this compound lies in its dual reactivity, enabling the precise assembly of complex biomolecular conjugates.

Amine Conjugation via NHS Ester

The NHS ester moiety reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, to form stable amide bonds. This reaction is typically carried out in a buffer with a pH of 7-9.

Bioorthogonal Ligation via Tetrazine

The methyltetrazine group participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition with a TCO-functionalized molecule. This "click chemistry" reaction is known for its high speed, specificity, and biocompatibility, proceeding rapidly under physiological conditions without the need for a catalyst.[1][2]

This dual functionality makes this compound a valuable tool for:

-

Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[1][2]

-

Protein-Protein Conjugation: Creating well-defined protein complexes.

-

Surface Modification: Attaching biomolecules to surfaces for diagnostic and research applications.

-

Fluorescent Labeling: Conjugating fluorophores to proteins or other molecules for imaging studies.

Experimental Protocols

The following are general protocols for the use of this compound. Optimization may be required for specific applications.

Preparation of Reagent Stock Solution

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution by dissolving the reagent in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared.

-

Store the stock solution at -20°C, protected from moisture. For long-term storage, consider aliquoting and storing under an inert gas like argon or nitrogen.

General Protocol for Protein Labeling with this compound

This protocol is a starting point for the conjugation of this compound to a protein containing primary amines.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-8.0.

-

This compound stock solution (e.g., 10 mM in DMF or DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.

-

Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling. The final concentration of the organic solvent from the stock solution should ideally be kept below 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.

-

Characterization: The degree of labeling can be determined using various analytical techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the linker or the subsequent conjugate has a chromophore.

Visualizing Workflows and Reactions

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.

Caption: Two-step bioconjugation using this compound.

Caption: Experimental workflow for protein labeling.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of Me-Tet-PEG2-NHS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of Me-Tet-PEG2-NHS, a heterobifunctional linker vital in the field of bioconjugation. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles safety, handling, and storage information from available data on similar PEG-NHS esters and tetrazine-containing molecules. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the reagent.

Introduction to this compound

This compound is a valuable tool in bioconjugation, featuring two key functional groups: a methyltetrazine (Me-Tet) moiety and an N-hydroxysuccinimide (NHS) ester, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The NHS ester facilitates covalent linkage to primary amines on biomolecules such as proteins, antibodies, and peptides, forming stable amide bonds.[2] The methyltetrazine group enables a highly efficient and specific "click chemistry" reaction, the inverse electron demand Diels-Alder (iEDDA) reaction, with trans-cyclooctene (B1233481) (TCO) modified molecules.[1][3] This dual functionality allows for the precise and modular construction of complex bioconjugates, including antibody-drug conjugates (ADCs).

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a hazard assessment can be made based on the reactivity of its functional groups.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Wash hands thoroughly after handling.[4]

Known Hazards of Similar Compounds:

-

NHS Esters: Can be irritating to the skin, eyes, and respiratory tract. They are moisture-sensitive and can hydrolyze, releasing N-hydroxysuccinimide.

-

Tetrazines: While generally stable, some tetrazine derivatives can be sensitive to heat and light.

-

PEG: Polyethylene glycol is generally considered to be of low toxicity.

Incompatible Materials:

-

Strong Oxidizing Agents: May react with the tetrazine ring.

-

Strong Acids and Bases: Can promote the hydrolysis of the NHS ester.

-

Primary Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the intended conjugation reaction.

Handling and Storage

Proper handling and storage are paramount to maintain the reactivity and stability of this compound.

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. | Minimizes degradation of the NHS ester and tetrazine moieties. |

| Moisture | Store in a desiccated environment. | The NHS ester is highly susceptible to hydrolysis. |

| Light | Protect from light. | Tetrazine compounds can be light-sensitive. |

| Inert Atmosphere | For stock solutions, store under an inert gas (e.g., argon or nitrogen). | Prevents oxidation and hydrolysis. |

Handling Procedures:

-

Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture inside the container.

-

Stock Solutions:

-

Prepare stock solutions in anhydrous, amine-free organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Due to the viscosity of some PEG reagents, making a stock solution facilitates accurate dispensing.

-

Stock solutions, when handled properly, can be stable for up to three months at -20°C under an inert atmosphere.

-

-

Weighing: Weigh out only the required amount of reagent for immediate use to minimize exposure to atmospheric moisture.

Experimental Protocols

This compound is a bifunctional linker used in a two-step conjugation strategy. First, the NHS ester is reacted with a primary amine-containing molecule. Second, the tetrazine moiety is reacted with a TCO-containing molecule.

NHS Ester Conjugation to a Primary Amine-Containing Protein

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

-

Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM).

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific application.

-

Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quench Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.

Tetrazine-TCO Ligation (Click Chemistry)

This protocol describes the reaction of the tetrazine-modified protein with a TCO-modified molecule.

Materials:

-

Tetrazine-modified protein (from section 4.1)

-

TCO-modified molecule

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Prepare Reactants: Dissolve the TCO-modified molecule in a compatible solvent.

-

Ligation Reaction:

-

Mix the tetrazine-modified protein and the TCO-modified molecule in the reaction buffer. A slight molar excess (1.1 to 1.5 equivalents) of one reactant can be used to drive the reaction to completion.

-

The reaction is typically rapid and can be incubated at room temperature for 1-2 hours.

-

The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.

-

-

Purification: If necessary, purify the final conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography) to remove any unreacted components.

Visualizations

Experimental Workflow: Two-Step Bioconjugation

Caption: Workflow for a two-step bioconjugation using this compound.

Logical Relationship: Factors Affecting NHS Ester Conjugation

Caption: Key factors influencing the efficiency of NHS ester conjugation.

References

Solubility and Stability of Me-Tet-PEG2-NHS in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Methyl-Tetrazine-PEG2-N-hydroxysuccinimidyl ester (Me-Tet-PEG2-NHS) in aqueous buffers. Understanding these core characteristics is critical for the successful design and execution of bioconjugation reactions, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document offers quantitative data on the stability of the NHS ester, detailed experimental protocols, and visual representations of key chemical pathways to guide researchers in the effective use of this reagent.

Core Concepts: Solubility and Stability

This compound is a heterobifunctional linker composed of a methyltetrazine moiety for bioorthogonal "click" chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The successful conjugation of this linker to proteins, antibodies, or other amine-containing biomolecules is critically dependent on its solubility and the stability of the NHS ester in the chosen aqueous reaction environment.

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent to create a homogeneous solution. While the PEG spacer in this compound enhances hydrophilicity, non-sulfonated NHS esters generally exhibit limited direct solubility in aqueous buffers.[1] Therefore, a common practice is to first dissolve the reagent in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before adding it to the aqueous reaction mixture.[1]

Stability in this context primarily relates to the hydrolytic stability of the NHS ester. The ester bond is susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the linker inactive for conjugation.[2] The rate of this hydrolysis is highly dependent on the pH and temperature of the buffer.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the stability of the NHS ester functional group, which is directly applicable to this compound.

| Table 1: Hydrolytic Stability of NHS Esters in Aqueous Buffers | |

| pH | Half-life of NHS Ester |

| 7.0 (at 0°C) | 4-5 hours[3][4] |

| 8.0 (at 4°C) | 1 hour[2] |

| 8.6 (at 4°C) | 10 minutes[2][3][4] |